molecular formula C11H15N3O4S B8734066 4-Nitro-N-piperidin-4-yl-benzenesulfonamide

4-Nitro-N-piperidin-4-yl-benzenesulfonamide

Cat. No. B8734066
M. Wt: 285.32 g/mol
InChI Key: ZEXSALHDJRVILO-UHFFFAOYSA-N
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Patent
US08946197B2

Procedure details

HCl (20 ml, 4M solution in dioxane) was added in one portion to a stirred solution of 4-(4-Nitro-benzenesulfonylamino)-piperidine-1-carboxylic acid tert-butyl ester (1.92 g, 4.9 mmol) in dioxane (5 ml) and the suspension was stirred at room temperature under a nitrogen atmosphere for 3 hours. After this time the reaction was concentrated under vacuum and the resulting solid was collected by filtration, washed with TBME (3×100 ml) and dried under vacuum to give the title compound (1.4 g, 100% yield) as a white solid. Tr=0.91 min m/z (ES+) (M+H+) 286.
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
Cl.C(OC([N:9]1[CH2:14][CH2:13][CH:12]([NH:15][S:16]([C:19]2[CH:24]=[CH:23][C:22]([N+:25]([O-:27])=[O:26])=[CH:21][CH:20]=2)(=[O:18])=[O:17])[CH2:11][CH2:10]1)=O)(C)(C)C>O1CCOCC1>[N+:25]([C:22]1[CH:21]=[CH:20][C:19]([S:16]([NH:15][CH:12]2[CH2:13][CH2:14][NH:9][CH2:10][CH2:11]2)(=[O:17])=[O:18])=[CH:24][CH:23]=1)([O-:27])=[O:26]

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
Quantity
1.92 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the suspension was stirred at room temperature under a nitrogen atmosphere for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After this time the reaction was concentrated under vacuum
FILTRATION
Type
FILTRATION
Details
the resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with TBME (3×100 ml)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)NC1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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